molecular formula C10H10ClKO3 B8254570 POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE

POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE

Cat. No.: B8254570
M. Wt: 252.73 g/mol
InChI Key: XABKQUVFKKGLSX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE typically involves the reaction of 2-chloro-3-(benzyloxy)propionic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and crystallizers to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of metabolic enzymes and the modification of protein structures .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-chloro-3-(phenylmethoxy)propionate
  • Potassium 3-(benzyloxy)-2-chloropropanoate
  • Potassium 2-chloro-3-(benzyloxy)propanoate

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with specific molecular targets. Its benzyloxy group provides additional reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

potassium;2-chloro-3-phenylmethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3.K/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABKQUVFKKGLSX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)[O-])Cl.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClKO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335169
Record name 2-Chloro-3-(phenylmethoxy)propanoic acid potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138666-92-9
Record name 2-Chloro-3-(phenylmethoxy)propanoic acid potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-chloro-3-(benzyloxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name potassium 2-chloro-3-(benzyloxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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